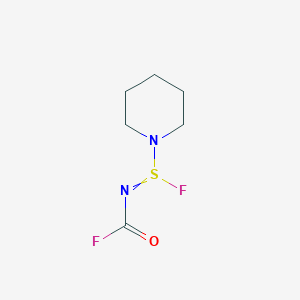![molecular formula C12H16N2O3 B14513953 Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate CAS No. 62664-27-1](/img/structure/B14513953.png)
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is an organic compound that belongs to the class of diaziridines, which are three-membered heterocyclic compounds containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate typically involves the reaction of 3-methoxyphenyl diaziridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate involves its interaction with molecular targets through its diaziridine ring. The ring’s strained structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
- Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]butanoate
- Ethyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
- Methyl 3-[3-(4-methoxyphenyl)diaziridin-1-yl]propanoate
Comparison: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is unique due to its specific substitution pattern on the diaziridine ring and the presence of a methoxy group on the phenyl ring. This structural uniqueness can influence its reactivity and interactions compared to similar compounds .
Propriétés
Numéro CAS |
62664-27-1 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-3-4-9(8-10)12-13-14(12)7-6-11(15)17-2/h3-5,8,12-13H,6-7H2,1-2H3 |
Clé InChI |
FCBYBCPMALNLAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2NN2CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
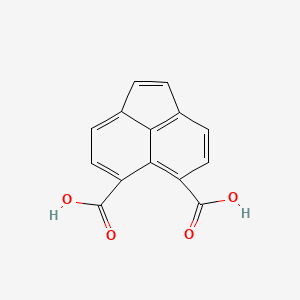
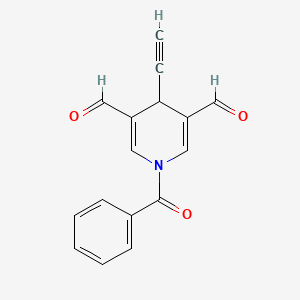

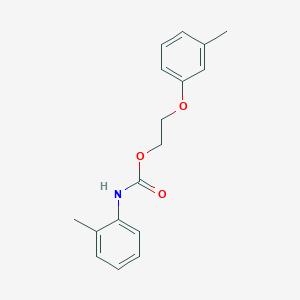
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
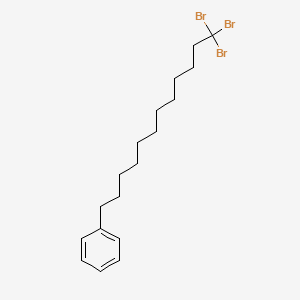
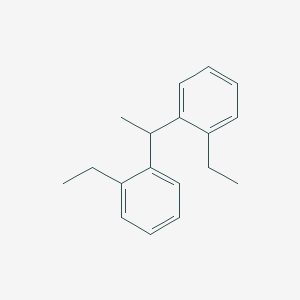

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)

